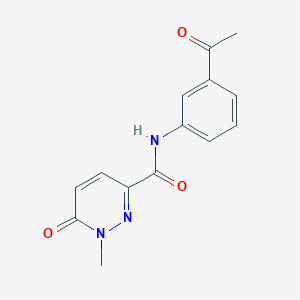

N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide featuring a 3-acetylphenyl substituent and a methyl group at the 1-position of the pyridazinone ring.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(8-10)15-14(20)12-6-7-13(19)17(2)16-12/h3-8H,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBAVMYXGYDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

Similar compounds have been shown to undergo nucleophilic substitution reactions, suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways.

Activité Biologique

N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is . Its structure comprises an acetylphenyl group linked to a 1-methyl-6-oxo-1,6-dihydropyridazine moiety through a propanamide linkage. This unique structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

- Cyclization Reactions : Involving hydrazine derivatives and appropriate ketones.

- Amide Formation : Utilizing acylation techniques to form the amide bond.

These synthetic routes are crucial for producing the compound in sufficient yield and purity for biological testing.

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related compounds demonstrate effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings that suggest it can induce apoptosis in cancer cell lines. Notably, structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence its cytotoxicity against various cancer cell lines .

The mechanism of action for N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may involve:

- Inhibition of Protein Synthesis : Similar compounds have been reported to inhibit bacterial protein synthesis pathways.

- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A recent study demonstrated that derivatives showed promising results against biofilms formed by MRSA and other pathogens, indicating potential therapeutic applications in treating resistant infections .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing significant growth inhibition at micromolar concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | MIC (µM) |

|---|---|---|---|

| Compound A | Moderate | Antibacterial | 15.625 |

| Compound B | High | Anticancer | 10 |

| Compound C | Low | Antifungal | 62.5 |

This table illustrates the comparative biological activities of structurally similar compounds, highlighting the unique efficacy of N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Comparaison Avec Des Composés Similaires

Key Structural Differences and Implications

- Methoxy (923153-24-6): Electron-donating groups may reduce electrophilicity but increase solubility. Methyl (369404-26-2): Non-polar groups enhance lipophilicity, possibly improving membrane permeability but reducing solubility.

- Pyridazinone Substituents: The 1-methyl group in the target compound and 923153-24-6 may stabilize the ring structure or modulate steric interactions compared to 369404-26-2, which lacks this group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.